N-(3-methyl-4-nitro-1H-pyrazol-5-yl)-beta-alanine
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Overview
Description
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)-beta-alanine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the 4-position and a methyl group at the 3-position of the pyrazole ring, along with a beta-alanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-nitro-1H-pyrazol-5-yl)-beta-alanine typically involves the following steps:
Formation of 3-methyl-4-nitro-1H-pyrazole: This can be achieved through the nitration of 3-methyl-1H-pyrazole using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Coupling with Beta-Alanine: The 3-methyl-4-nitro-1H-pyrazole is then coupled with beta-alanine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)-beta-alanine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Condensation: The beta-alanine moiety can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Electrophiles such as halogens, in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones, in the presence of an acid or base catalyst.
Major Products
Reduction: 3-methyl-4-amino-1H-pyrazol-5-yl-beta-alanine.
Substitution: Various substituted pyrazole derivatives.
Condensation: Imines or enamines.
Scientific Research Applications
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)-beta-alanine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methyl-4-nitro-1H-pyrazol-5-yl)-beta-alanine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitro-1H-pyrazole: Lacks the beta-alanine moiety.
3-methyl-4-amino-1H-pyrazole: The nitro group is reduced to an amino group.
N-(3-methyl-1H-pyrazol-5-yl)-beta-alanine: Lacks the nitro group.
Uniqueness
N-(3-methyl-4-nitro-1H-pyrazol-5-yl)-beta-alanine is unique due to the presence of both the nitro group and the beta-alanine moiety, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H10N4O4 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C7H10N4O4/c1-4-6(11(14)15)7(10-9-4)8-3-2-5(12)13/h2-3H2,1H3,(H,12,13)(H2,8,9,10) |
InChI Key |
GIAXDAKDZMZDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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